Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3',4',5'-trimethoxy-, monohydrochloride
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Overview
Description
Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is a complex organic compound that features a propiophenone backbone with a piperazine ring substituted with an o-fluorophenyl group and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with propiophenone under acidic conditions to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with o-fluorophenylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride involves its interaction with specific molecular targets. The o-fluorophenyl group and piperazine ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propiophenone derivatives: Compounds with similar structures but different substituents on the piperazine ring or aromatic groups.
Fluorophenylpiperazine derivatives: Compounds with variations in the position and number of fluorine atoms on the phenyl ring.
Uniqueness
Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is unique due to the combination of its propiophenone backbone, o-fluorophenyl group, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
22662-34-6 |
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Molecular Formula |
C22H28ClFN2O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H27FN2O4.ClH/c1-27-20-14-16(15-21(28-2)22(20)29-3)19(26)8-9-24-10-12-25(13-11-24)18-7-5-4-6-17(18)23;/h4-7,14-15H,8-13H2,1-3H3;1H |
InChI Key |
BDDLJSSQYLGWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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